An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole derivative of significant interest in chemical and pharmaceutical research. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, making a thorough understanding of the properties of its derivatives essential for the development of new molecular entities.[1][2][3][4][5] This document details the compound's chemical identity, structural features, and key physicochemical parameters, including lipophilicity, solubility, and acidity. In the absence of extensive empirical data for this specific isomer, this guide provides robust, field-proven experimental protocols for their determination, explaining the scientific rationale behind each method. This work is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of pyrazole-based compounds.
Introduction
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[4][5][6] 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid belongs to this important class of molecules. The specific arrangement of its substituents—a chloro group at position 5, an ethyl group at position 3, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 4—creates a unique electronic and steric profile that dictates its interaction with biological targets.
The physicochemical properties of a molecule are fundamental determinants of its behavior in both chemical and biological systems. Parameters such as acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug discovery. This guide offers an in-depth examination of these properties for the title compound, providing both predicted values from computational models and detailed, validated protocols for their experimental determination.
Chemical Identity and Structural Characteristics
A precise understanding of the molecular structure is the foundation upon which all other physicochemical analyses are built.
Molecular Structure
The structural representation of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for understanding its chemical reactivity and intermolecular interactions.
Caption: 2D structure of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Key Identifiers
Precise chemical identifiers are essential for database searches and regulatory documentation. The primary identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid | - |
| PubChem CID | 2757509 | [7] |
| Molecular Formula | C₇H₉ClN₂O₂ | [7] |
| Molecular Weight | 188.61 g/mol | [8] |
| Monoisotopic Mass | 188.03525 Da | [7] |
| Canonical SMILES | CCC1=NN(C(=C1C(=O)O)Cl)C | [7] |
| InChI | InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12) | [7] |
| InChIKey | WAJBFTAZDQDTDB-UHFFFAOYSA-N | [7] |
Predicted and Physical Properties
While experimental data for this specific isomer is scarce, computational models provide valuable initial estimates. Physical properties like melting point and appearance are fundamental for material handling and quality control.
| Property | Predicted/Observed Value | Notes and Rationale | Source |
| XlogP | 1.6 | This predicted value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [7] |
| Appearance | White to light yellow crystalline solid | This is an inferred property based on the appearance of closely related isomers such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. | - |
| Melting Point | No data available | The isomeric compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, has a reported melting point of 162-166 °C. A similar range is expected, but must be determined experimentally. | - |
Experimental Protocol: Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities lead to a depressed and broadened melting range.[9] The capillary method is a standard and reliable technique for this determination.[10]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline material is ground using a mortar and pestle.[9]
-
Capillary Loading: A capillary tube, sealed at one end, is jabbed into the powder. The tube is then tapped gently or dropped through a long glass tube to pack the solid into the closed end to a height of 2-3 mm.[10][11]
-
Apparatus Setup: The loaded capillary is placed into a melting point apparatus (e.g., Mel-Temp).
-
Initial Determination (Rapid): Heat the sample rapidly to obtain an approximate melting range. This allows for a more efficient and accurate subsequent measurement.[12]
-
Accurate Determination (Slow): Allow the apparatus to cool to at least 15-20°C below the approximate melting point.[9] Begin heating again, but at a much slower rate (1-2°C per minute) as the expected melting point is approached.
-
Data Recording: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last crystal melts completely. The melting point is reported as the range T1-T2.[9]
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility
Aqueous solubility is a critical parameter that influences a compound's bioavailability and formulation development.[13] For ionizable molecules like carboxylic acids, solubility is highly dependent on pH.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[14][15] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility in a given medium.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a buffer of a specific, known pH (e.g., pH 2.0, 5.0, 7.4, 9.0). The use of excess solid ensures that equilibrium with the solid phase is achieved.[16]
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16][17]
-
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not bind the compound, e.g., PTFE).
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent and determine the compound's concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility in the original saturated solution. The experiment should be performed in triplicate for each pH value.
Caption: Workflow for the Shake-Flask Solubility Assay.
Acidity (pKa)
The carboxylic acid moiety makes 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid an acidic compound. Its pKa value dictates the extent of its ionization at different physiological pH values, which profoundly impacts its properties.
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and widely used method for pKa determination.[18][19] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.[20]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[20]
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a co-solvent (if necessary, due to low water solubility) and then dilute with water to a known concentration (e.g., 1-10 mM). The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.[20]
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the inflection point of the resulting sigmoid curve. This is most accurately done by calculating the first or second derivative of the curve; the pKa is the pH at which the first derivative is maximal or the second derivative is zero.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP)
Lipophilicity, the "oil-loving" nature of a molecule, is a key predictor of its ability to cross biological membranes. It is quantified as the partition coefficient (P) between octan-1-ol and water, and is usually expressed in its logarithmic form, LogP.
Predicted Lipophilicity
The computationally predicted XlogP value for this compound is 1.6, suggesting it possesses a favorable balance for oral drug absorption—not too hydrophilic to be trapped in the aqueous gastrointestinal fluid, and not too lipophilic to be trapped in fat depots.[7]
Experimental Protocol: LogP Determination by RP-HPLC
Rationale: While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and high-throughput alternative for determining LogP.[21][22][23] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known LogP value.
Methodology:
-
System Setup: Use a C18 reverse-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The analysis is performed isocratically.
-
Calibration: Prepare a set of standard compounds with well-established LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Create Calibration Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. A linear regression of this plot yields a calibration equation (e.g., LogP = m * log(k') + c).[22]
-
Analyze Test Compound: Inject the test compound under the identical chromatographic conditions to obtain its retention time and calculate its log k'.
-
Determine LogP: Use the calibration equation to calculate the LogP of the test compound from its measured log k'.
Synthesis and Applications
General Synthetic Approach
Substituted pyrazole-4-carboxylic acids are commonly synthesized through multi-step sequences. A plausible route for the title compound would involve the cyclization of a β-dicarbonyl precursor with a substituted hydrazine, followed by functional group manipulations. A key step is often the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which is then oxidized to the carboxylic acid.[24][25] Chlorination can be achieved using various chlorinating agents. The synthesis of related pyrazole-4-carboxylic acids has been well-documented, providing a strong foundation for developing a specific route for this compound.[26][27][28]
Relevance and Applications
The pyrazole scaffold is a highly valued pharmacophore.[29][30] Derivatives of pyrazole carboxylic acid have demonstrated a wide array of biological activities and are integral to both pharmaceuticals and agrochemicals.[3][4][5][6][27]
-
In Pharmaceuticals: Many pyrazole-containing drugs are on the market, acting as anti-inflammatory agents (e.g., Celecoxib), anticancer agents, and anticonvulsants.[3] The specific substitution pattern of 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid makes it a valuable intermediate for creating libraries of new chemical entities for screening against various therapeutic targets.
-
In Agrochemicals: Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides.[4][6] The structural motifs present in the title compound are found in several commercial pesticides. Therefore, it serves as a key building block for the discovery and development of new crop protection agents.
Conclusion
5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is a molecule with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its key physicochemical properties, which are paramount to its application and development. By combining computationally predicted data with robust, validated experimental protocols for determining melting point, solubility, pKa, and LogP, this document serves as a comprehensive and practical resource for scientists. A thorough characterization of these fundamental properties is the first and most critical step in unlocking the full potential of this and other promising pyrazole derivatives.
References
-
Wan, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. Available at: [Link]
-
Biad, M., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Il Farmaco. Available at: [Link]
-
Kansara, K., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Melting point determination. University of Calgary. Available at: [Link]
-
Edisco. (n.d.). Melting point determination. Edisco. Available at: [Link]
-
Kumar, A., & Ahmad, I. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
-
Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
PubChem. (n.d.). 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
University of Nebraska-Lincoln. (n.d.). Determination of the melting point. University of Nebraska-Lincoln. Available at: [Link]
-
National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. National Taiwan University. Available at: [Link]
-
Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters. Available at: [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
Loro, C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. LibreTexts Chemistry. Available at: [Link]
-
Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
Wang, S., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega. Available at: [Link]
-
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. PubChem. Available at: [Link]
-
Yılmaz, U., & Kılıç, E. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Turkish Journal of Chemistry. Available at: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. Available at: [Link]
-
EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Kim, J., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Investigation. Available at: [Link]
-
ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-chloro-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. rroij.com [rroij.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Pyrazole derivatives: Recent advances in discovery and development of pesticides [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 7. PubChemLite - 5-chloro-3-ethyl-1-methyl-1h-pyrazole-4-carboxylic acid (C7H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | C7H9ClN2O2 | CID 14770682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. edisco.it [edisco.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. scitechnol.com [scitechnol.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. bioassaysys.com [bioassaysys.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. chemmethod.com [chemmethod.com]
- 26. Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids - Enamine [enamine.net]
- 27. Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. ijnrd.org [ijnrd.org]
- 30. epj-conferences.org [epj-conferences.org]
